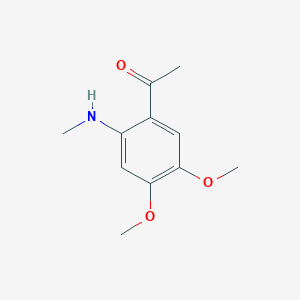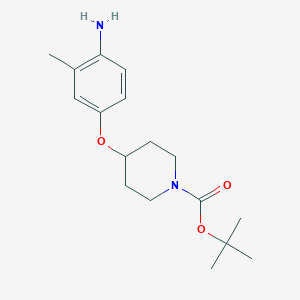![molecular formula C26H24N2O4 B8364231 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid CAS No. 354813-12-0](/img/structure/B8364231.png)
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid
Descripción general
Descripción
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a piperazine ring, which is further modified with a fluorenylmethyloxycarbonyl (FMOC) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid typically involves the following steps:
Formation of FMOC-piperazine: The piperazine ring is reacted with FMOC chloride in the presence of a base such as triethylamine to form FMOC-piperazine.
Coupling with Benzoic Acid: The FMOC-piperazine is then coupled with a benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The FMOC group can be removed under basic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Piperidine in DMF (dimethylformamide) for FMOC removal.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation of the benzoic acid moiety.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the benzoic acid moiety.
Major Products
Substitution: Deprotected piperazine derivatives.
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The FMOC group can protect the piperazine ring during synthesis, allowing for selective reactions at other sites.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Boc-piperazin-1-yl)-benzoic acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of FMOC.
4-(4-Acetyl-piperazin-1-yl)-benzoic acid: Features an acetyl group on the piperazine ring.
4-(4-Methyl-piperazin-1-yl)-benzoic acid: Contains a methyl group on the piperazine ring.
Uniqueness
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid is unique due to the presence of the FMOC group, which provides specific reactivity and protection during synthetic procedures. This makes it particularly useful in multi-step organic synthesis and in the development of complex molecules.
Propiedades
Número CAS |
354813-12-0 |
|---|---|
Fórmula molecular |
C26H24N2O4 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
4-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C26H24N2O4/c29-25(30)18-9-11-19(12-10-18)27-13-15-28(16-14-27)26(31)32-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,29,30) |
Clave InChI |
IRJFJNBEBOFKJY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]morpholine](/img/structure/B8364170.png)
![ethyl-5-[(2-oxocyclohexyl)oxy]-1H-pyrazole-3-carboxylate](/img/structure/B8364178.png)




![3-(Isopropylthio)benzo[b]thiophene-2-carboxamide](/img/structure/B8364212.png)





